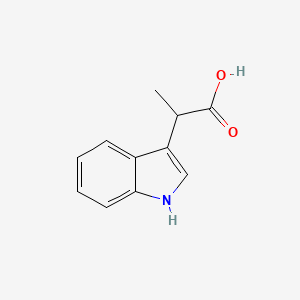

2-(1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVIEMRKZPPPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2597-26-4 | |

| Record name | 2-(1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Navigating the Nomenclature of Indole-Propanoic Acids

An In-depth Technical Guide to 2-(1H-indol-3-yl)propanoic Acid and its Isomers for Researchers and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When functionalized with a propanoic acid moiety, it gives rise to a family of compounds with significant biological activities. The query "this compound" specifies a precise substitution pattern. However, the most extensively studied and biologically relevant isomer is Indole-3-propionic acid (IPA) , also known as 3-(1H-indol-3-yl)propanoic acid. Furthermore, the essential amino acid L-Tryptophan is chemically named (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid.[2][3][4][5]

This guide will focus primarily on the properties, synthesis, and biological significance of Indole-3-propionic acid (IPA), a key metabolite produced by the gut microbiota, while also providing context for its related isomers. This focus is intended to provide the most utility to researchers in drug development, as IPA has garnered significant attention for its therapeutic potential.

Chemical Identity and Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| IUPAC Name | 3-(1H-indol-3-yl)propanoic acid | [6] |

| Synonyms | Indole-3-propionic acid, IPA, NSC 3252 | [7][8][9] |

| CAS Number | 830-96-6 | [7][8][9] |

| Molecular Formula | C11H11NO2 | [8][9] |

| Molecular Weight | 189.21 g/mol | [8] |

| Appearance | Off-white to yellow solid | [8] |

| Melting Point | 130-136 °C | [8] |

| Solubility | Slightly soluble in water. Soluble in hot alcohol and alkali hydroxides. | [2][10] |

| pKa (acidic) | ~4.8 | [6] |

| LogP | ~2.04 - 2.15 | [6] |

Synthesis of Indole-Propanoic Acid Derivatives

The synthesis of indole-propanoic acid derivatives is a topic of significant interest for creating novel therapeutic agents. A common strategy involves the modification of the indole core. For instance, a robust synthesis for 4- and 6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives has been developed, which can be achieved through a Japp–Klingemann condensation followed by a Fischer indole synthesis.[11]

Another approach involves the reaction of an appropriately substituted indole with a Michael acceptor. For example, the synthesis of 3-(2-(naphthalen-2-yl)-1H-indol-3-yl)-3-phenylpropanoic acid was achieved by the addition of 2-naphthylindole to a 5-benzylidene-Meldrum's acid derivative, catalyzed by titanium(IV) chloride.[12]

Below is a generalized workflow for the synthesis of certain indole-propanoic acid derivatives.

Caption: Generalized workflow for synthesizing substituted indole-propanoic acids.

Experimental Protocol Example: Synthesis of 3-(2-(naphthalen-2-yl)-1H-indol-3-yl)-3-phenylpropanoic acid[12]

-

To a solution of titanium(IV) chloride (1.0 eq.) in N,N-dimethylformamide (DMF), add 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq.).

-

Add 2-naphthylindole (1.0 eq.) to the reaction mixture.

-

Heat the mixture at reflux (150 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the resulting intermediate undergoes thermal decomposition and decarboxylation to yield the final product.

-

The crude product is then purified, typically by column chromatography, to afford the desired indolylpropionic acid.

Biological Activity and Pharmacological Profile

Indole-3-propionic acid (IPA) is not just a synthetic compound but a crucial metabolite produced by the gut microbiota from tryptophan.[13][14][15] It has a wide range of biological activities, making it a molecule of high interest for therapeutic applications.

-

Neuroprotection: IPA has demonstrated significant neuroprotective effects, primarily through its potent antioxidant properties.[8] It is a powerful scavenger of free radicals and can protect neurons from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[8][13]

-

Anti-inflammatory and Immune-modulatory Effects: IPA can attenuate inflammation by inhibiting the synthesis of proinflammatory cytokines.[15] Its mechanism often involves the activation of receptors such as the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which play roles in regulating immune responses.[14][16]

-

Gut-Blood Barrier Integrity: Studies have shown that IPA can improve the function of the gut-blood barrier by increasing the expression of tight junction proteins like claudins.[13]

-

Bone Metabolism: Recent research has highlighted IPA's role in bone metabolism. It promotes the differentiation of osteoblasts, which are responsible for bone formation, and inhibits the activity of osteoclasts, which are involved in bone resorption.[16] This dual action suggests its potential in treating bone metabolic disorders.[16]

-

Antitumor Potential: Some studies suggest that IPA may have protective effects against certain carcinogens and possess antitumor properties.[13][14] Derivatives of indole-propanoic acid have also been investigated as cytotoxic agents against various tumor cell lines.[12][17]

Mechanism of Action

The diverse biological effects of IPA are a result of its interaction with multiple cellular targets and signaling pathways.

Caption: Simplified signaling pathways modulated by Indole-3-propionic acid (IPA).

As illustrated, IPA can directly activate nuclear receptors like AhR and PXR.[16] This activation can lead to the modulation of downstream inflammatory pathways, such as the NF-κB pathway.[16] Furthermore, IPA's influence on bone metabolism is partly mediated by its ability to upregulate mitochondrial transcription factor A (Tfam), which promotes osteoblast differentiation.[16]

Applications in Research and Therapeutics

The multifaceted biological profile of indole-propanoic acid and its derivatives makes them valuable tools and potential therapeutic candidates.

-

Drug Discovery: The indole-propanoic acid scaffold is being used to design new inhibitors for various therapeutic targets. For example, derivatives have been developed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory diseases.[18]

-

Neurodegenerative Disease Research: Due to its neuroprotective properties, IPA is widely used in preclinical models to study and counteract the mechanisms of neuronal damage.[8]

-

Gut Microbiota Research: As a key metabolite, IPA is studied to understand the complex interplay between the gut microbiome and host health, particularly in the context of cardiovascular and metabolic diseases.[13][15]

-

Agricultural Applications: Some indole derivatives, including those related to IPA, are investigated as plant growth regulators to improve crop yields and stress resilience.[8]

Analytical Methodologies

The detection and quantification of this compound and its isomers in biological and other matrices are crucial for research. High-performance liquid chromatography (HPLC) is a commonly employed technique. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can effectively separate these compounds for analysis.[9] For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS).

Safety and Handling

Based on available Safety Data Sheets (SDS), 3-(1H-indol-3-yl)propanoic acid is considered hazardous.[7][19][20]

-

Hazards: It is harmful if swallowed and causes skin, eye, and respiratory irritation.[7][19][20]

-

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][21][22]

-

Storage Conditions: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It may be light-sensitive.[10][20][22]

It is imperative to consult the specific SDS for any particular batch of the compound before handling.

Conclusion

This compound and its isomers, particularly Indole-3-propionic acid, represent a class of compounds with profound biological significance. From its origins as a gut microbiota metabolite to its potential as a therapeutic agent for a range of diseases, the indole-propanoic acid scaffold continues to be a fertile ground for scientific discovery. This guide provides a comprehensive overview for researchers and drug development professionals, highlighting the key chemical, biological, and safety aspects of these versatile molecules.

References

-

2-Amino-3-(1H-indol-3-yl)propanoic acid - ChemBK. (2025, August 19). Retrieved from [Link]

-

Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists - RSC Publishing. (n.d.). Retrieved from [Link]

-

Katariya, D., Ashid, M., Sharma, B. K., & Joshi, A. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 206-213. Retrieved from [Link]

-

2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid - PubChem. (n.d.). Retrieved from [Link]

-

Two biologically active compounds comprising the 2‐amino‐3‐(1H‐indol‐1‐yl)propanoic acid 4 motif. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Propenoic acid, 3-(1H-indol-3-yl)- - PubChem. (n.d.). Retrieved from [Link]

-

(3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. (n.d.). ProQuest. Retrieved from [Link]

-

2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid - EPA. (n.d.). Retrieved from [Link]

-

2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid - Stenutz. (n.d.). Retrieved from [Link]

-

Tryptophan - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. (2025, December 24). Preprints.org. Retrieved from [Link]

-

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid - [A25107] - Synthonix. (n.d.). Retrieved from [Link]

-

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;(2S)-2-amino-4-methylsulfanylbutanoic acid - PubChem. (n.d.). Retrieved from [Link]

-

2-amino-3-(1H-indol-3-yl)propanoic acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Pharmacompass. Retrieved from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI. Retrieved from [Link]

-

material safety data sheet - indole-3-propionic acid 99% ar - oxfordlabchem.com. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014, September 11). PubMed. Retrieved from [Link]

-

Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. (n.d.). PMC. Retrieved from [Link]

-

The mechanism of action of indole-3-propionic acid on bone metabolism. (2025, January 20). PubMed. Retrieved from [Link]

-

Indole 3 lactic acid - mzCloud. (2015, January 21). Retrieved from [Link]

-

1H-Indole-3-propanoic acid - SIELC Technologies. (2018, May 16). Retrieved from [Link]

-

Showing Compound 1H-Indole-3-propanoic acid (FDB000941) - FooDB. (2010, April 8). Retrieved from [Link]

-

Indole-3-propionic acid = 97.0 T 830-96-6. (n.d.). Retrieved from [Link]

-

Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. (2024, March 16). MDPI. Retrieved from [Link]

-

Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. (2022, January 22). PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. Synthonix, Inc > 73-22-3 | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid [synthonix.com]

- 4. (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;(2S)-2-amino-4-methylsulfanylbutanoic acid | C16H23N3O4S | CID 67326293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Showing Compound 1H-Indole-3-propanoic acid (FDB000941) - FooDB [foodb.ca]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1H-Indole-3-propanoic acid | SIELC Technologies [sielc.com]

- 10. chembk.com [chembk.com]

- 11. Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. preprints.org [preprints.org]

- 13. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (3-(1<i>H</i>-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity - ProQuest [proquest.com]

- 18. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. aksci.com [aksci.com]

- 22. oxfordlabchem.com [oxfordlabchem.com]

The Biological Function of 2-(1H-indol-3-yl)propanoic Acid (IPA) in Gut Health: Mechanisms, Methodologies, and Therapeutic Potential

Executive Summary

The gut microbiome acts as an endocrine organ, metabolizing dietary substrates into bioactive molecules that dictate systemic health. Among these, 2-(1H-indol-3-yl)propanoic acid (commonly known as Indole-3-propionic acid or IPA) has emerged as a critical microbiota-derived tryptophan metabolite. Synthesized primarily by commensal bacteria such as Clostridium sporogenes, IPA is a potent signaling molecule that fortifies the intestinal barrier, modulates mucosal immunity, and bridges the gut-brain and gut-liver axes[1].

This technical whitepaper synthesizes the molecular mechanisms of IPA, provides quantitative pharmacokinetic data, and outlines self-validating experimental methodologies for evaluating its efficacy in preclinical drug development.

Molecular Mechanisms of IPA in Gut Homeostasis

IPA exerts its biological effects primarily through xenobiotic sensors and nuclear receptors. Unlike short-chain fatty acids (SCFAs) that primarily act on G-protein coupled receptors, IPA directly influences gene transcription to maintain epithelial integrity.

-

Pregnane X Receptor (PXR) Activation: IPA is a high-affinity endogenous ligand for PXR[2]. Upon activation, the IPA-PXR complex translocates to the nucleus, where it transcriptionally upregulates tight junction (TJ) proteins and xenobiotic transporters. Crucially, PXR activation suppresses the TLR4/MyD88/NF-κB signaling cascade, thereby blunting the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[1].

-

Aryl Hydrocarbon Receptor (AhR) Signaling: IPA also acts as an agonist for AhR, a receptor pivotal for mucosal immune homeostasis[3]. AhR activation by IPA promotes the expression of barrier-fortifying proteins (ZO-1, Claudin-1, Occludin) and stimulates the production of mucins (MUC2, MUC4) by goblet cells, reinforcing the protective mucus layer[4].

Fig 1. IPA signaling via AhR/PXR to upregulate tight junctions and inhibit NF-κB inflammation.

Quantitative Pharmacokinetics & Physiological Profiling

To design translatable in vitro and in vivo assays, researchers must benchmark experimental doses against physiological concentrations. IPA is absorbed from the gastrointestinal tract, distributed systemically, and can cross the blood-brain barrier[5].

Table 1: Physiological Concentrations of IPA In Vivo

| Biological Matrix | Species | Concentration Range | Context / Reference |

| Serum | Human | 0.5 – 1.3 μM (107–190 ng/mL) | Healthy baseline; drops by 40-50% in neurodegenerative disease[5]. |

| Cerebrospinal Fluid | Human | ~3.0 nM (0.63 ng/mL) | Demonstrates BBB penetrance[5]. |

| Blood | Rat | ~5.0 μM | Steady-state systemic circulation[5]. |

| Intestinal Lumen | Mouse | Highly Variable | Dependent on dietary tryptophan and microbiome diversity[6]. |

Table 2: Validated In Vitro Experimental Concentrations

| Cell Line Model | Challenge/Inducer | IPA Dose Range | Functional Outcome | Reference |

| NCM460 (Human Colon) | LPS (1-10 μg/mL) | 0.05 – 5.0 mM | Restored TEER; decreased cellular apoptosis. | [1] |

| Caco-2 / HT29 | IFN-γ / TNF-α | 1.0 mM | Decreased FITC-dextran paracellular permeability. | [4] |

| HepG2 (Hepatocyte) | Oleic Acid (100 μM) | 10 – 50 μM | Reduced triglyceride accumulation (NASH model). | [4] |

Standardized Experimental Methodologies

As a Senior Application Scientist, I emphasize that evaluating microbiota-derived metabolites requires self-validating experimental designs . Relying solely on transcriptomic data or a single functional assay is insufficient. We must correlate molecular receptor activation with functional phenotypic rescue to establish true causality.

Protocol 1: In Vitro Gut Barrier Integrity Assay

Causality & Assay Robustness: Transepithelial Electrical Resistance (TEER) quantifies the flux of small inorganic ions, providing a snapshot of the tight junction pore pathway. However, it does not account for larger macromolecular leakage. By coupling TEER with a 4 kDa FITC-dextran flux assay, we create a self-validating system that comprehensively evaluates both the pore and leak pathways. Furthermore, utilizing NCM460 cells (or a Caco-2/HT29 co-culture) rather than standard Caco-2 monocultures ensures physiological mucin production, which is critical for IPA's AhR-mediated effects[1].

Step-by-Step Methodology:

-

Cell Seeding: Seed NCM460 cells onto 0.4 μm pore polycarbonate Transwell inserts at a density of

cells/cm². Culture for 14-21 days until a stable baseline TEER (>300 Ω·cm²) is achieved. -

Pre-treatment: Introduce IPA (0.5 mM to 5.0 mM) to the apical compartment 2 hours prior to inflammatory challenge. Rationale: Allows time for PXR/AhR nuclear translocation.

-

Inflammatory Challenge: Add Lipopolysaccharide (LPS, 10 μg/mL) to the basolateral compartment to simulate systemic endotoxemia and induce TLR4-mediated injury[1]. Incubate for 24 hours.

-

Functional Validation (Dual-Endpoint):

-

TEER: Measure electrical resistance using a chopstick electrode.

-

Permeability: Add 1 mg/mL FITC-dextran (4 kDa) to the apical chamber. After 2 hours, sample the basolateral media and measure fluorescence (Ex: 490 nm / Em: 520 nm).

-

-

Molecular Validation: Lyse cells and perform Western Blotting for ZO-1 and Claudin-1 to confirm that functional barrier rescue is causally linked to tight junction protein upregulation.

Fig 2. Self-validating in vitro workflow for assessing IPA-mediated gut barrier restoration.

Protocol 2: In Vivo Murine Colitis Rescue Model

Causality & Assay Robustness: To evaluate IPA's systemic vs. localized effects in a Dextran Sulfate Sodium (DSS) colitis model, we must control for its endogenous production. Depleting the native microbiome ensures that observed barrier enhancements are strictly due to the exogenous IPA intervention.

Step-by-Step Methodology:

-

Microbiota Depletion (Optional but Recommended): Treat C57BL/6 mice with a broad-spectrum antibiotic cocktail (Ampicillin, Neomycin, Metronidazole, Vancomycin) for 7 days to eliminate endogenous IPA-producing Clostridia[7].

-

Colitis Induction: Administer 1.5–2.0% (w/v) DSS in drinking water for 5 days to induce acute epithelial damage.

-

IPA Intervention: Replace DSS water with standard drinking water supplemented with IPA (50 mg/200 mL) for a 10-day recovery phase[7].

-

Endpoint Analysis:

-

Systemic: Monitor survival, body weight recovery, and colon length.

-

Barrier Integrity: Administer oral FITC-dextran 4 hours prior to sacrifice; quantify serum fluorescence to measure in vivo paracellular leakage.

-

Therapeutic Implications & Drug Development

The ability of IPA to fortify the gut barrier positions it as a highly attractive therapeutic candidate for diseases driven by "leaky gut" and subsequent endotoxemia:

-

Metabolic Syndrome & NASH: IPA administration in high-fat diet (HFD) models maintains intestinal epithelium homeostasis, significantly reducing plasma endotoxin levels that otherwise trigger hepatic inflammation and Non-Alcoholic Steatohepatitis (NASH)[6].

-

Diabetic Retinopathy: Recent spatial mass spectrometry has identified IPA in retinal pigment epithelial cells. By correcting gut dysbiosis and restoring incretin secretion, IPA mitigates inflammatory signaling between the gut and retina, preventing diabetic retinopathy[8].

-

Neuroprotection: Because IPA easily crosses the blood-brain barrier and acts as a free radical scavenger, restoring gut IPA production is being actively investigated to delay the onset of neurodegenerative disorders like Alzheimer's and Parkinson's disease[5].

References

-

Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection . MDPI. 2

-

Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach . BMJ. 8

-

Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function . NIH. 1

-

Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity . NIH. 3

-

Indole-3-propionic acid inhibits gut dysbiosis and endotoxin leakage to attenuate steatohepatitis in rats . NIH. 6

-

Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects . Physiology.org. 7

-

Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection . NIH. 5

-

The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders . Frontiers.4

Sources

- 1. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection [mdpi.com]

- 3. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 5. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-propionic acid inhibits gut dysbiosis and endotoxin leakage to attenuate steatohepatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. gut.bmj.com [gut.bmj.com]

Biosynthesis of Indole-3-Propionic Acid by Clostridium sporogenes: A Technical Guide for Drug Discovery

Executive Summary

Indole-3-propionic acid (IPA) is a potent neuroprotective antioxidant and a ligand for the pregnane X receptor (PXR), playing a critical role in maintaining intestinal barrier integrity and modulating systemic immunity.[1][2] Unlike other tryptophan metabolites produced by both host and microbiome, IPA is exclusively of microbial origin. Clostridium sporogenes is the primary commensal bacterium responsible for this biosynthesis via the reductive tryptophan metabolic pathway.

This guide provides a rigorous technical framework for the biosynthesis, cultivation, and analytical validation of IPA production using C. sporogenes (ATCC 15579). It is designed for researchers aiming to leverage this pathway for microbiome-based therapeutics or metabolite manufacturing.

Part 1: The Biosynthetic Mechanism

The Reductive Tryptophan Pathway

While many gut bacteria metabolize tryptophan into indole (via tryptophanase) or tryptamine (via decarboxylase), C. sporogenes utilizes a unique reductive pathway governed by the fld gene cluster.[2] This cluster, originally characterized for phenylalanine metabolism, exhibits substrate promiscuity, allowing it to process tryptophan into IPA.

The pathway proceeds through three distinct enzymatic steps:

-

Transamination: Tryptophan is converted to Indole-3-lactic acid (ILA). While an aromatic amino acid aminotransferase initiates this, the reduction to lactate is mediated by a dehydrogenase (likely fldH).

-

Dehydration: ILA is dehydrated to Indole-3-acrylic acid (IA) by the phenyllactate dehydratase complex (fldBC). This is the rate-limiting step and requires ATP activation.

-

Reduction: IA is reduced to Indole-3-propionic acid (IPA) by an acyl-CoA dehydrogenase (fldA) coupled with electron transfer flavoproteins.

Pathway Visualization

The following diagram illustrates the molecular flow and associated genetic determinants within the fld cluster.

Figure 1: The reductive tryptophan metabolic pathway in C. sporogenes driven by the fld gene cluster.[3]

Part 2: Experimental Cultivation & Production

Protocol Design: Causality & Optimization

To maximize IPA yield, the culture environment must support the high metabolic flux of the Stickland reaction (amino acid fermentation) while maintaining strict anaerobiosis. C. sporogenes generates ATP by coupling the oxidation of one amino acid to the reduction of another (or in this case, the reduction of the indole acrylate intermediate).

Critical Constraint: C. sporogenes is an obligate anaerobe. Exposure to oxygen irreversibly inhibits the fld enzymes, particularly the radical-mediated dehydratase complex.

Step-by-Step Cultivation Workflow

1. Strain & Media Preparation[4][5]

-

Strain: Clostridium sporogenes ATCC 15579 (Standard Reference).[5][6]

-

Base Media: Reinforced Clostridial Medium (RCM) is preferred for biomass accumulation. For metabolic flux analysis, use a Defined Clostridial Medium (DCM) to eliminate background tryptophan noise.

-

Supplementation: L-Tryptophan (Trp) is the precursor.

-

Optimization: Supplement RCM with 2–5 mM L-Tryptophan. Higher concentrations (>10 mM) may induce toxicity or feedback inhibition.

-

2. Anaerobic Chamber Setup

-

Atmosphere: 85% N₂, 10% CO₂, 5% H₂.

-

Oxygen Scavenging: Palladium catalyst must be active (heated/regenerated) to maintain <5 ppm O₂.

-

Pre-reduction: All media and plastics must equilibrate in the chamber for at least 24 hours prior to inoculation.[5]

3. Inoculation & Growth[4][7]

-

Seed Culture: Inoculate a single colony into 5 mL pre-reduced RCM. Incubate at 37°C for 12–16 hours (mid-log phase, OD₆₀₀ ~0.6–0.8).

-

Production Batch: Inoculate the production vessel (e.g., 50 mL serum bottle) with a 1% (v/v) inoculum from the seed culture.

-

Incubation: Incubate at 37°C for 24–48 hours.

-

Note: IPA production typically correlates with the stationary phase as secondary metabolism activates.

-

Production Parameters Summary

| Parameter | Optimal Condition | Rationale |

| Temperature | 37°C | Physiological optimum for C. sporogenes. |

| pH | 6.8 – 7.2 | Acidification inhibits growth; RCM provides buffering. |

| Atmosphere | Strict Anaerobic (<5 ppm O₂) | fldBC dehydratase is oxygen-sensitive. |

| Precursor | L-Tryptophan (2–5 mM) | Substrate saturation without toxicity. |

| Harvest Time | 24 – 48 Hours | Allows conversion of intermediate ILA to IPA. |

Part 3: Analytical Validation (LC-MS/MS)

Self-Validating Quantification System

To ensure data integrity (E-E-A-T), quantification must distinguish IPA from its structural analogs (Indole-3-acetic acid, Indole-3-lactic acid). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Internal Standard Strategy: Use Indole-3-propionic-2,2-d₂ acid (IPA-d₂) .[8] This deuterated standard corrects for extraction efficiency and matrix ionization suppression.

Analytical Workflow Diagram

Figure 2: Sample preparation and analytical workflow for accurate IPA quantification.

LC-MS/MS Method Specifications

-

Column: Waters ACQUITY UPLC BEH C18 (or equivalent HILIC for broader metabolite profiling).

-

Mobile Phase:

-

Ionization: Electrospray Ionization (ESI) in Positive or Negative mode (IPA ionizes well in negative mode [M-H]- m/z 188).

-

MRM Transitions (Negative Mode Example):

-

Precursor: 188.1 m/z

-

Product: 116.1 m/z (Quantifier), 144.1 m/z (Qualifier).

-

Retention Time: ~4.5 min (method dependent).

-

Part 4: Therapeutic & Industrial Context

Understanding the biosynthesis of IPA allows for targeted modulation of the gut microbiome for therapeutic intent.

-

Drug Development (PXR Agonism): IPA is a high-affinity ligand for the Pregnane X Receptor (PXR). Activation of PXR by IPA downregulates pro-inflammatory cytokines (TNF-α) and upregulates tight junction proteins (ZO-1, Occludin), effectively "sealing" the gut barrier [1, 2].

-

Neuroprotection: IPA crosses the blood-brain barrier. In Alzheimer's disease models, IPA acts as a hydroxyl radical scavenger, preventing amyloid-beta fibril formation and reducing lipid peroxidation [3].

-

Synthetic Ecology: By identifying the fld gene cluster, researchers can now engineer consortia. For example, introducing C. sporogenes (or fld-expressing strains) into dysbiotic systems can restore serum IPA levels, offering a "live biotherapeutic product" (LBP) strategy [4].

References

-

Dodd, D., et al. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites.[10] Nature, 551, 648–652. [Link]

-

Venkatesh, M., et al. (2014). Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the xenobiotic sensor PXR and Toll-like receptor 4. Immunity, 41(2), 296-310. [Link]

-

Chyan, Y. J., et al. (1999). Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid. Journal of Biological Chemistry, 274(31), 21937–21942. [Link]

-

Wlodarska, M., et al. (2017). Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation. Cell Host & Microbe, 21(5), 605-616. [Link]

-

Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences, 106(10), 3698-3703. [Link]

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. escholarship.org [escholarship.org]

- 3. Druglike molecules produced by gut bacteria can affect gut, immune health [med.stanford.edu]

- 4. dbkgroup.org [dbkgroup.org]

- 5. Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Tryptophan was metabolized into beneficial metabolites against coronary heart disease or prevented from producing harmful metabolites by the in vitro drug screening model based on Clostridium sporogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Deep Dive: Microbial Biosynthesis and Therapeutic Utility of Indole-3-Propionic Acid (IPA)

[1]

Executive Summary: The "Drug-Like" Commensal Metabolite[1]

Indole-3-propionic acid (IPA) represents a unique class of host-microbial co-metabolites.[1][2] Unlike serotonin or kynurenine, which are products of mammalian host enzymes, IPA is exclusively produced by the gut microbiota yet exhibits potent systemic effects on the host.[1] It functions as a xenobiotic sensor ligand (PXR), a neuroprotective antioxidant, and a regulator of mucosal homeostasis.[1]

For drug development professionals, IPA offers a dual opportunity: as a biomarker for gut dysbiosis (specifically Clostridium cluster abundance) and as a direct therapeutic moiety for metabolic and neurodegenerative disorders.[1] This guide dissects the biosynthetic logic, the enzymatic machinery, and the validated protocols for its quantification.[1]

Part 1: The Biosynthetic Engine

The Reductive Pathway

The conversion of Tryptophan (Trp) to IPA is not a random degradation but a highly specific reductive pathway employed by specific Firmicutes.[1] While the host metabolizes Trp primarily via the Kynurenine (95%) and Serotonin (1-2%) pathways, the "Indole Pathway" is the domain of the microbiome.[1]

The Biochemical Cascade:

-

Transamination: Trp is converted to Indole-3-pyruvate (IPyA) by a broad-specificity Aromatic Amino Acid Aminotransferase (ArAT).[1]

-

Dehydrogenation: IPyA is reduced to Indole-3-lactate (ILA) by Indolelactate Dehydrogenase (ILDH).[1][3]

-

Dehydration: This is the rate-limiting commitment step.[1] ILA is dehydrated to Indole-3-acrylate (IA) by the phenyllactate dehydratase complex.[1]

-

Reduction: IA is reduced to Indole-3-propionic acid (IPA) by an acyl-CoA dehydrogenase .[1]

The fldAIBC Gene Cluster

The capability to produce IPA is genetically encoded by the fldAIBC gene cluster.[1][4][5] This cluster was definitively characterized in Clostridium sporogenes.[1]

-

fldBC: Encodes the dehydratase (heterodimer) responsible for converting lactate to acrylate.[1]

-

fldA: Encodes the acyl-CoA dehydrogenase that performs the final reduction to IPA.[1]

-

fldI: An accessory protein required for the activation of the dehydratase (likely an activase).[1]

Key Producers: Clostridium sporogenes, Peptostreptococcus anaerobius, Clostridium cadaveris, and Clostridium botulinum.

Pathway Visualization

The following diagram illustrates the reductive pathway and the competitive divergence from host pathways.

Caption: The reductive tryptophan metabolic pathway in C. sporogenes driven by the fldAIBC gene cluster.

Part 2: Mechanisms of Action & Therapeutic Utility[1]

The PXR Connection

IPA is a potent ligand for the Pregnane X Receptor (PXR) .[1][3][7][8][9][10] Unlike other microbial indoles that primarily activate the Aryl Hydrocarbon Receptor (AhR), IPA shows high specificity for PXR (though it has weak AhR activity).[1]

-

Mechanism: PXR activation by IPA downregulates Enterocyte TNF-α and upregulates junctional proteins (ZO-1, Occludin).[1]

-

Outcome: Reduction in gut permeability ("Leaky Gut") and systemic endotoxemia.[1]

Neuroprotection & Antioxidant Activity

IPA is unique among indoles in that it does not generate reactive radical intermediates when scavenging free radicals.[1]

Part 3: Analytical Methodologies (LC-MS/MS)

To study IPA reliably, researchers must use a self-validating LC-MS/MS workflow.[1] The following protocol is designed for serum quantification, ensuring separation from isobaric interferences.

Sample Preparation (Protein Precipitation)[1][12][13]

-

Principle: Simple organic solvent precipitation is preferred over SPE to maximize recovery of this moderately polar compound.[1]

-

Internal Standard (IS): Use Indole-3-propionic acid-d2 or Indole-d7 .[1] Do not use analogs; isotopic dilution is required for matrix effect correction.[1]

Protocol:

-

Aliquot: 50 µL Serum/Plasma into a 1.5 mL tube.

-

Spike: Add 10 µL Internal Standard solution (1 µg/mL in MeOH).

-

Precipitate: Add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: 30 seconds (high speed).

-

Centrifuge: 15,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to LC vial. Optional: Dilute 1:1 with water if peak shape is poor due to solvent strength.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm C18, 100 x 2.1 mm).

-

Flow Rate: 0.4 mL/min.[1]

-

Ionization: ESI Positive Mode (IPA [M+H]+ = 190.2).[1]

MRM Transitions (Example):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

|---|---|---|---|---|

| IPA | 190.2 | 130.1 | 20 | Quantifier |

| IPA | 190.2 | 118.1 | 35 | Qualifier |

| IPA-d2 | 192.2 | 132.1 | 20 | Internal Std |[1]

Experimental Workflow Diagram

Caption: Optimized LC-MS/MS workflow for the quantification of IPA in biological matrices.

Part 4: Quantitative Data Summary

The following table summarizes physiological concentrations and kinetic parameters derived from C. sporogenes colonization studies and human serum analysis.

| Parameter | Value/Range | Context | Source |

| Human Serum Conc. | 1.0 - 5.0 µM | Healthy controls | [1, 2] |

| T2D Serum Conc. | < 1.0 µM | Type 2 Diabetes (Inverse correlation) | [3] |

| Murine Colonization | ~80 µM (Serum) | Gnotobiotic mice + C. sporogenes | [4] |

| Half-Life (t1/2) | ~4-6 Hours | Systemic circulation | [5] |

| Key Enzyme | Phenyllactate dehydratase | fldBC gene product | [4] |

References

-

Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. MDPI.[1]Link[1]

-

A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature.[1]Link[1]

-

Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes. NIH/PubMed.[1]Link[1]

-

Druglike molecules produced by gut bacteria can affect gut, immune health. Stanford Medicine.[1]Link[1]

-

Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways. Journal of Steroid Biochemistry.[1][14]Link[1]

-

Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Agilent Technologies.Link

Sources

- 1. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 2. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. Tryptophan - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole-3-propionic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Neuroprotective Mechanisms of Indole-3-Propionic Acid (IPA): A Technical Whitepaper

Executive Summary

The gut-brain axis has emerged as a critical vector for neuropharmacological intervention. Among the myriad of microbiota-derived metabolites, Indole-3-propionic acid (IPA) —a tryptophan catabolite produced exclusively by gut commensals like Clostridium sporogenes—has demonstrated profound neuroprotective efficacy[1]. As a highly lipophilic molecule, IPA readily crosses the blood-brain barrier (BBB), where it acts as a potent free radical scavenger, an amyloid-beta (Aβ) fibril inhibitor, and a dual ligand for the Aryl hydrocarbon receptor (AhR) and Pregnane X receptor (PXR)[2]. This whitepaper synthesizes the core molecular mechanisms of IPA, provides quantitative pharmacodynamic data, and outlines self-validating experimental protocols for drug development professionals and neuroscientists.

Core Molecular Mechanisms of Neuroprotection

The neuroprotective causality of IPA is not monolithic; it is a synergistic triad of receptor-mediated transcriptional regulation, direct chemical antioxidation, and structural barrier reinforcement.

Pregnane X Receptor (PXR) and NF-κB Modulation

IPA is a potent agonist of PXR, a nuclear receptor traditionally known for xenobiotic metabolism. In the central nervous system (CNS), PXR activation by IPA serves a distinct anti-inflammatory role. Upon binding IPA, PXR translocates to the nucleus and physically interacts with the p65 subunit of NF-κB, suppressing its transcriptional activity[3]. This causality is critical: by inhibiting NF-κB, IPA prevents the downstream synthesis of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby halting microglial hyperactivation and breaking the neuroinflammatory feedback loop that drives neuronal apoptosis[2].

Aryl Hydrocarbon Receptor (AhR) Activation

IPA also acts as a ligand for AhR, a ligand-activated transcription factor[4]. AhR signaling in astrocytes and endothelial cells upregulates the expression of tight junction proteins (e.g., occludin and claudin-5). This mechanism is vital for maintaining BBB integrity against hypoxic-ischemic (HI) injury and systemic endotoxemia[3]. Furthermore, AhR activation suppresses neuroinflammation via IFN-I signaling pathways, providing a secondary, orthogonal layer of immune modulation alongside PXR.

Direct Free Radical Scavenging and Amyloid Disaggregation

Unlike many endogenous antioxidants that can become pro-oxidant radicals after electron donation, IPA is a potent electron donor that does not generate reactive intermediates. It directly neutralizes hydroxyl radicals and prevents lipid peroxidation in neuronal membranes[2]. Additionally, IPA physically interacts with Aβ peptides, hindering the β-sheet conformational changes required for toxic Aβ(25–35) fibril formation, making it a high-value target for Alzheimer's disease (AD) therapeutics[1][5].

Fig 1. IPA neuroprotective signaling via AhR/PXR activation and ROS scavenging.

Quantitative Pharmacodynamics & Efficacy Data

To guide dosing and expected effect sizes in preclinical models, the following table synthesizes quantitative benchmarks of IPA and its derivatives from recent pharmacological studies.

| Parameter / Target | Experimental Model | Quantitative Observation | Reference |

| Microglial TNF-α Reduction | BV2 Microglial Cells (LPS-induced) | 5 μM IPA significantly reduced TNF-α secretion. | [6] |

| AChE Inhibition (CUR-IPA) | In vitro enzymatic assay | IC50 = 59.30 μM (Human AChE); 60.66 μM (Human BChE). | [7] |

| Cell Viability Rescue | SH-SY5Y Cells (H₂O₂ stress) | Viability increased from ~56% (H₂O₂ alone) to ~83-89% with indole derivatives. | [5] |

| In Vivo BBB Protection | Neonatal Rat Hypoxic-Ischemic Model | Reversal of p-NF-κB upregulation; restored tight junction proteins via PXR. | [3] |

| In Vivo EAE (MS Model) | Murine EAE Model | 400 μg/20 g body weight/day (oral) alleviated symptoms via AhR. | [2] |

| In Vivo Parkinson's Model | Rotenone-induced PD Mice | 25–100 mg/kg/day (oral) reduced gliosis and neuroinflammation. | [2] |

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, researchers must employ self-validating assay systems. Below are standardized protocols for evaluating IPA's neuroprotective efficacy, designed with built-in causality checks.

Protocol 1: In Vitro Assessment of IPA-Mediated ROS Reduction (SH-SY5Y)

Rationale: Human SH-SY5Y neuroblastoma cells are utilized because they can be differentiated to express mature neuronal markers, providing a highly translatable model for human neurotoxicity[5][8]. Self-Validation Mechanism: This protocol uses dual-orthogonal readouts: MTT assay for metabolic viability and DCFDA fluorescence for direct ROS quantification. A positive control (e.g., N-acetylcysteine) ensures assay sensitivity.

Step-by-Step Methodology:

-

Cell Culture & Seeding: Seed SH-SY5Y cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂. -

IPA Pre-treatment: Aspirate media. Treat cells with varying concentrations of IPA (e.g., 1, 5, 10, 50 μM) dissolved in serum-free media (max 0.1% DMSO final concentration to avoid solvent toxicity). Include a vehicle control and a positive antioxidant control (1 mM NAC). Incubate for 24h[6].

-

Oxidative Stress Induction: Introduce 100 μM H₂O₂ or 10 μM Aβ(25–35) peptide to the wells for 4–6 hours to induce acute oxidative stress[5].

-

ROS Quantification (DCFDA Assay):

-

Wash cells twice with PBS.

-

Add 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) in dark conditions for 30 mins. DCFDA is cleaved by intracellular esterases and oxidized by ROS to highly fluorescent DCF.

-

Read fluorescence at Ex/Em = 485/535 nm using a microplate reader.

-

-

Viability Normalization (MTT Assay): In a parallel plate, add 0.5 mg/mL MTT reagent for 2h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Normalize ROS fluorescence against cell viability to prevent false-positive ROS reductions caused by cell death.

Fig 2. Step-by-step in vitro workflow for assessing IPA-mediated ROS reduction.

Protocol 2: In Vivo Evaluation of BBB Integrity via PXR Modulation

Rationale: Hypoxic-ischemic (HI) injury models reliably disrupt the BBB. Evaluating IPA's ability to rescue BBB integrity proves its structural neuroprotective capacity[3]. Self-Validation Mechanism: To prove causality (that IPA works specifically through PXR), the protocol mandates the use of a PXR antagonist (e.g., SPA70) to reverse the protective effect.

Step-by-Step Methodology:

-

Model Induction: Induce HI brain injury in neonatal rats (P7) via unilateral carotid artery ligation followed by 8% O₂ hypoxia for 2 hours[3].

-

Dosing Regimen: Administer IPA (e.g., 20 mg/kg, i.p.) immediately post-hypoxia. In a separate cohort, co-administer IPA with a PXR antagonist (SPA70, 10 mg/kg) to validate the receptor-specific mechanism.

-

BBB Permeability Assay (Evans Blue): 24 hours post-injury, inject 2% Evans Blue dye intravenously. Allow 2 hours for circulation, then perfuse the animal with saline to remove intravascular dye.

-

Tissue Processing & Quantification: Extract the brain, homogenize the ischemic hemisphere in 50% trichloroacetic acid, centrifuge, and measure the supernatant absorbance at 620 nm.

-

Molecular Validation: Perform Western Blot on brain microvascular extracts to quantify tight junction proteins (Claudin-5, Occludin) and NF-κB phosphorylation status (p-p65/total p65 ratio)[3]. If IPA's mechanism holds, IPA alone will restore Claudin-5 and reduce p-p65, while the SPA70 co-treatment will nullify these effects.

Translational Perspectives in Drug Development

The pharmacokinetic profile of IPA—specifically its high BBB penetrance and lack of pro-oxidant rebound—positions it as a superior candidate compared to traditional antioxidants (like Vitamin E or C) which often fail in CNS clinical trials. Current drug development strategies are focusing on:

-

Live Biotherapeutic Products (LBPs): Engineering probiotic strains (e.g., Clostridium sporogenes) to colonize the gut and continuously secrete endogenous IPA[1].

-

Hybrid Molecules: Synthesizing esterified IPA derivatives (e.g., CUR-IPA, combining Curcumin and IPA) to create multi-target directed ligands that simultaneously inhibit acetylcholinesterase (AChE) and scavenge ROS for Alzheimer's disease[7][8].

By leveraging the gut-brain axis, IPA represents a paradigm shift from single-target neuropharmacology to systemic, receptor-mediated neuroprotection.

References

-

Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study Source: ResearchGate URL:[Link]

-

Gut microbial-derived indole-3-propionate improves cognitive function in Alzheimer's disease Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Indole-3-propionic Acid Attenuates HI-Related Blood–Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway Source: ACS Publications URL:[Link]

-

Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches Source: ACS Omega URL:[Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells Source: MDPI URL:[Link]

-

Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach Source: BMJ Gut URL:[Link]

Sources

- 1. Gut microbial-derived indole-3-propionate improves cognitive function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gut.bmj.com [gut.bmj.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

Indole-3-Propionic Acid (IPA) in Type 2 Diabetes: Mechanistic Pathways, Experimental Protocols, and Therapeutic Potential

[1]

Executive Summary

Indole-3-propionic acid (IPA) is a gut microbiota-derived metabolite of tryptophan that has emerged as a potent modulator of host metabolic health.[1][2][3][4][5][6][7] Unlike other indole derivatives, IPA is uniquely potent in regulating intestinal barrier integrity, mitochondrial function, and insulin sensitivity via the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR). This guide synthesizes the latest mechanistic insights into IPA’s role in Type 2 Diabetes (T2D) pathophysiology, providing researchers with actionable experimental protocols for quantification and functional validation.

The Tryptophan-Microbiome-Metabolic Axis

Biosynthesis and Bioavailability

IPA is not produced by mammalian cells; it is exclusively a product of bacterial metabolism. Dietary tryptophan is deaminated by specific gut commensals—primarily Clostridium sporogenes, Peptostreptococcus anaerobius, and Clostridium cadaveris—possessing the fldBC gene cluster.

-

Pathway: Tryptophan

Indole-3-lactic acid -

Kinetics: Once synthesized in the colon, IPA is absorbed, enters the portal circulation, and exhibits a longer half-life than other indoles due to lower renal clearance, allowing it to accumulate in serum and exert systemic effects.

Visualization: The Biosynthetic Pathway

The following diagram illustrates the conversion of tryptophan to IPA and its subsequent systemic distribution.

Figure 1: Step-wise enzymatic conversion of Tryptophan to IPA by gut microbiota and host distribution.

Mechanistic Role in T2D Pathophysiology[9]

Low serum IPA is a robust biomarker for T2D risk. Its protective mechanisms are multifaceted, targeting inflammation, insulin signaling, and gut permeability.

PXR and AhR Activation: The Gut Barrier Defense

IPA is a ligand for the Pregnane X Receptor (PXR) and, to a lesser extent, the Aryl Hydrocarbon Receptor (AhR).[8][9]

-

Mechanism: Activation of PXR in the intestinal epithelium upregulates junctional proteins (ZO-1, Occludin) and downregulates TNF-

. -

T2D Relevance: This reduces "leaky gut" (metabolic endotoxemia), preventing LPS translocation into the blood, which is a primary driver of systemic insulin resistance.

Mitochondrial Function and Oxidative Stress

IPA acts as a potent antioxidant and mitochondrial modulator.

-

Action: It scavenges hydroxyl radicals without generating reactive intermediates (unlike melatonin).

-

Metabolic Impact: In hepatocytes and myocytes, IPA enhances mitochondrial respiration and reduces reactive oxygen species (ROS) accumulation, preserving insulin signaling pathways (IRS-1/Akt) often impaired by oxidative stress.

The Leptin-STAT3 Axis

Recent evidence suggests IPA acts as a leptin sensitizer.[10]

-

Pathway: IPA crosses the blood-brain barrier and promotes STAT3 phosphorylation in the hypothalamus.[10]

-

Outcome: This enhances leptin sensitivity, regulating satiety and energy expenditure, counteracting the hyperphagia associated with obesity-driven T2D.

Visualization: Signaling Mechanisms

Figure 2: Molecular signaling cascades activated by IPA leading to improved metabolic health.

Experimental Methodologies

Protocol A: LC-MS/MS Quantification of Serum IPA

Purpose: Accurate measurement of circulating IPA levels in human or rodent serum.

Reagents:

-

Internal Standard (IS): Indole-3-propionic-2,2-d2 acid or Indole-d7.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid.

Step-by-Step Workflow:

-

Sample Thawing: Thaw serum samples on ice.

-

Protein Precipitation:

-

Aliquot 50 µL of serum into a 1.5 mL tube.

-

Add 150 µL of ice-cold ACN containing the Internal Standard (final conc. 0.5 µM).

-

Vortex vigorously for 30 seconds.

-

-

Separation:

-

Incubate at -20°C for 20 minutes to maximize protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Supernatant Transfer: Transfer 100 µL of supernatant to an LC vial.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Gradient: 5% B (0-1 min)

95% B (8 min) -

Detection: Negative electrospray ionization (ESI-). Monitor transition m/z 188

116 (Quantifier) for IPA.

-

Protocol B: In Vitro Gut Barrier Function Assay (TEER)

Purpose: To validate IPA’s effect on epithelial integrity via PXR.

Cell Line: Caco-2 (Human colorectal adenocarcinoma cells).

Step-by-Step Workflow:

-

Seeding: Seed Caco-2 cells (1 x 10^5 cells/well) on Transwell inserts (0.4 µm pore size).

-

Differentiation: Culture for 21 days to form a polarized monolayer. Monitor Transepithelial Electrical Resistance (TEER) until stable (>300 Ω·cm²).[2][4][7][11][12][13][14]

-

Treatment:

-

Control: Vehicle (DMSO < 0.1%).

-

Experimental: IPA (10 µM - 100 µM).

-

Challenge: Co-treat with LPS (10 µg/mL) to simulate diabetic endotoxemia.

-

-

Measurement:

-

Measure TEER at 0, 6, 12, and 24 hours using a volt-ohm meter.

-

Permeability Check: Add FITC-Dextran (4 kDa) to the apical chamber at 24h. Measure fluorescence in the basolateral chamber after 2 hours.

-

-

Analysis: Calculate % recovery of TEER relative to LPS-only control.

Data Synthesis: Comparative Effects

| Feature | Indole-3-Propionic Acid (IPA) | Indole-3-Acetic Acid (IAA) | Indoxyl Sulfate (IS) |

| Origin | Gut Microbiota (Specific Clostridia) | Gut Microbiota | Liver (Host modification of Indole) |

| Primary Receptor | PXR, AhR | AhR | AhR (Antagonist/Agonist context) |

| Barrier Function | Enhances (Strong PXR activation) | Moderate Enhancement | Disrupts (Pro-inflammatory) |

| T2D Association | Negative (Protective) | Neutral/Variable | Positive (Toxic/Nephrotoxic) |

| Oxidative Stress | Reduces (Direct Scavenger) | Variable | Increases (ROS generator) |

| Half-Life | Long (Low renal clearance) | Short | Variable (Renal dependent) |

Clinical & Translational Insights

Biomarker Utility

Clinical studies indicate that serum IPA levels are significantly lower in individuals with pre-diabetes and T2D compared to healthy controls.

-

Thresholds: While reference ranges vary by population, a downward trend in longitudinal monitoring correlates with disease progression.

-

Intervention: Dietary fiber supplementation (specifically rye and whole grains) has been shown to increase IPA levels, provided the host harbors IPA-producing bacteria (C. sporogenes).

Therapeutic Implications[4][5][8][10][11][15][16]

-

Probiotics: "Next-generation probiotics" containing Clostridium sporogenes to restore IPA synthesis.

-

Postbiotics: Direct oral administration of IPA salts.

-

PXR Agonists: Developing synthetic analogues of IPA with optimized bioavailability for gut barrier restoration.

References

-

Indole-3-propionic acid links gut dysfunction to diabetic retinopathy. Source: BMJ Open Diabetes Research & Care [Link]

-

The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Source: Frontiers in Endocrinology [Link][5]

-

Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes. Source: MDPI (Nutrients) [Link]

-

The gut microbiota-derived metabolite indole-3-propionic acid enhances leptin sensitivity. Source: Acta Pharmaceutica Sinica B [Link]

-

Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis. Source: MDPI (Cells) [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. erepo.uef.fi [erepo.uef.fi]

- 4. gut.bmj.com [gut.bmj.com]

- 5. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 6. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease [mdpi.com]

- 8. Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 9. Indole-3-propionic acid links gut dysfunction to diabetic retinopathy: a biomarker and novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The gut microbiota‐derived metabolite indole‐3‐propionic acid enhances leptin sensitivity by targeting STAT3 against diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: Synthesis and Validation of Indole-3-Propionic Acid (IPA) via Reductive Deamination of L-Tryptophan

Executive Summary & Mechanistic Rationale

As research into the gut-brain axis and microbiome-derived therapeutics accelerates, the demand for high-purity microbial metabolites has surged. Indole-3-propionic acid (IPA) is a premier example—a tryptophan-derived bacterial metabolite that readily crosses the blood-brain barrier[1]. It is recognized as a potent free radical scavenger, an aryl hydrocarbon receptor (AhR) agonist, and a pregnane X receptor (PXR) ligand, conferring significant neuroprotective and hepatoprotective properties[2][3].

This application note outlines the authoritative protocols for synthesizing IPA from L-tryptophan, detailing both a scalable chemical reductive deamination approach and a microbiome-derived biocatalytic workflow.

Structural Nomenclature: The 2- vs. 3- Position Distinction

Expertise Insight: A critical structural distinction must be established before initiating synthesis. While some literature or queries may reference 2-(1H-indol-3-yl)propanoic acid, the systematic IUPAC name for L-tryptophan is 2-amino-3-(1H-indol-3-yl)propanoic acid [4].

Because the indole ring in tryptophan is attached to the 3-position (the

Synthetic Strategies: Chemical vs. Biocatalytic Pathways

We present two orthogonal methodologies for IPA synthesis, each serving different research needs:

-

Chemical Reductive Deamination: Utilizes a one-pot diazotization-reduction reaction. It is highly scalable and ideal for producing analytical standards or bulk APIs.

-

Biocatalytic Synthesis: Leverages the anaerobic gut bacterium Clostridium sporogenes. This method is ideal for researchers studying in situ microbiome metabolism, as C. sporogenes utilizes the fldC gene cluster to perform a full reductive deamination of aromatic amino acids[5][6].

Figure 1: Chemical and biocatalytic reductive deamination pathways from L-Tryptophan to IPA.

Detailed Experimental Protocols

Protocol A: Chemical Reductive Deamination (One-Pot Synthesis)

This protocol utilizes hypophosphorous acid (

Reagents:

-

L-Tryptophan (

99% purity) -

Sodium nitrite (

), aqueous solution (pre-chilled) -

Hypophosphorous acid (

, 50% aqueous solution) -

Ethyl acetate (EtOAc) and Brine

Step-by-Step Methodology:

-

Substrate Suspension: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 10 mmol of L-Tryptophan in 40 mL of 50% aqueous

. -

Thermal Control: Submerge the flask in an ice-salt bath to bring the internal temperature to 0–5 °C.

-

Causality: Diazonium intermediates are highly unstable. Maintaining a temperature below 5 °C prevents premature hydrolysis, which would undesirably yield indole-3-lactic acid instead of the target alkane.

-

-

Diazotization: Slowly add a concentrated solution of

(12 mmol in 10 mL -

Reductive Cleavage: Once addition is complete, maintain the reaction at 0–5 °C for 1 hour, then remove the ice bath and allow the mixture to slowly warm to room temperature.

-

Causality: Warming provides the activation energy required for

to donate a hydride, cleaving the diazonium group and releasing nitrogen gas (

-

-

Extraction: Once

evolution completely ceases (approx. 4 hours), dilute the mixture with 50 mL of chilled water and extract with EtOAc ( -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot water/ethanol to yield pure IPA.

Protocol B: Biocatalytic Synthesis via Clostridium sporogenes

This protocol mimics the natural gut-microbiome pathway, utilizing the aromatic aminotransferase and fldC dehydratase enzymes native to C. sporogenes[5].

Step-by-Step Methodology:

-

Culture Preparation: Inoculate wild-type C. sporogenes into a highly enriched anaerobic medium (e.g., Brain Heart Infusion broth supplemented with yeast extract).

-

Substrate Feeding: At the onset of the exponential growth phase (timepoint 0 h), spike the culture medium with 100 µM of sterile-filtered L-Tryptophan[5].

-

Anaerobic Incubation: Incubate the culture at 37 °C under strict anaerobic conditions for 24 hours.

-

Metabolite Extraction: Centrifuge the culture at 10,000

for 15 minutes to pellet the cells. Acidify the supernatant to pH 3.0 using 1M HCl to protonate the carboxylic acid, then extract the IPA using EtOAc.

Analytical Validation & Quality Control (Self-Validating System)

To ensure protocol trustworthiness, the workflow must include built-in feedback loops.

In-Process QC (Chemical Method): Monitor the reaction using a Ninhydrin stain on a TLC plate. L-Tryptophan contains a primary amine and will stain deep purple. The successful formation of IPA will result in a Ninhydrin-negative spot, providing immediate visual confirmation of complete deamination.

Quantitative Data Summaries:

Table 1: Comparison of Synthetic Strategies for IPA Production

| Parameter | Chemical Reductive Deamination | Biocatalytic (C. sporogenes) |

| Reaction Time | 4 – 6 hours | 24 – 48 hours |

| Typical Yield | 65 – 80% (Isolated) | >90% conversion (in supernatant) |

| Scalability | High (Industrial/API scale) | Moderate (Bioreactor dependent) |

| Primary Byproduct | Indole-3-lactic acid (trace hydrolysis) | Indole-3-lactic acid (pathway intermediate) |

| Environmental Impact | Moderate (Requires acidic reagents) | Low (Aqueous biological system) |

Table 2: Analytical Validation Parameters for Purified IPA

| Parameter | Specification / Expected Value | Analytical Method |

| Molecular Formula | HRMS (ESI-TOF) | |

| Exact Mass | 189.07897 | HRMS (ESI-TOF) |

| 400 MHz NMR | ||

| 100 MHz NMR | ||

| Melting Point | 134 – 136 °C | Capillary Melting Point Apparatus |

References

-

[2] Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. Source: nih.gov. 2

-

[3] Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis. Source: mdpi.com. 3

-

[5] Gut bacterial deamination of residual levodopa medication for Parkinson's disease. Source: nih.gov. 5

-

[6] Gut bacterial deamination of residual levodopa medication for Parkinson's disease (ResearchGate). Source: researchgate.net. 6

-

[1] The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo. Source: nih.gov. 1

Sources

- 1. The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tryptophan - Wikipedia [en.wikipedia.org]

- 5. Gut bacterial deamination of residual levodopa medication for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: LC-MS/MS Method Development and Validation for Indole-3-Propionic Acid (IPA) Quantification

Introduction and Biological Significance

Indole-3-propionic acid (IPA) is a highly conserved, gut microbiota-derived metabolite of dietary L-tryptophan. Produced primarily by commensal bacteria such as Clostridium sporogenes through the deamination and subsequent reduction of tryptophan, IPA has emerged as a critical signaling molecule in the gut-brain axis.

Mechanistically, IPA is a potent endogenous ligand for the pregnane X receptor (PXR), where it promotes gut barrier integrity by inducing the expression of tight junction proteins. Furthermore, systemic IPA crosses the blood-brain barrier, exerting neuroprotective and antioxidant effects. Recent clinical and preclinical metabolomic studies have demonstrated that baseline plasma levels of IPA are significantly inversely correlated with the onset of neurocognitive complications, such as postoperative delirium (POD) [1].

Given its potential as a biomarker for microbiome-host interactions, metabolic disorders, and neurodegeneration, the accurate quantification of IPA in complex biological matrices (e.g., plasma, serum, feces) is critical. This application note details a robust, highly selective, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for IPA quantification, designed in strict accordance with the 2018 FDA Bioanalytical Method Validation (BMV) Guidance [2].

Fig 1. Gut microbiota-dependent biosynthesis of IPA from dietary tryptophan and host signaling.

Method Development Rationale: The Causality of Experimental Design

Developing a reproducible LC-MS/MS assay for microbial metabolites requires balancing extraction efficiency with matrix effect mitigation.

-

Sample Preparation Strategy: We utilize a protein precipitation (PPT) approach using a 75:25 (v/v) Acetonitrile:Methanol mixture containing 0.2% Formic Acid. Why? Acetonitrile is an aggressive protein crasher, effectively removing abundant plasma proteins (like albumin, to which IPA strongly binds). The addition of methanol increases the solubility of moderately polar indoles, preventing their co-precipitation with the protein pellet. The acidic environment disrupts protein-metabolite binding, ensuring total IPA recovery [3].

-

Chromatographic Selection: IPA possesses a carboxylic acid functional group and an indole ring, giving it a LogP of ~2.1. A sub-2 µm C18 reversed-phase column is selected for optimal retention. An acidic mobile phase (0.1% Formic Acid) is critical here; it protonates the carboxylic acid, keeping IPA in a neutral, hydrophobic state to enhance column retention, while simultaneously providing the abundant protons needed for positive electrospray ionization (ESI+).

-

Mass Spectrometry (MRM) Optimization: While IPA can ionize in negative mode, ESI+ yields superior signal-to-noise ratios when coupled with acidic mobile phases. The precursor ion

at m/z 190.1 fragments cleanly. The dominant product ion at m/z 130.1 (cleavage of the propionic acid side chain) is used as the quantifier, while m/z 144.1 is monitored as a qualifier to ensure peak purity [4].

Fig 2. Step-by-step bioanalytical workflow for IPA quantification using LC-MS/MS.

Experimental Protocol

Reagents and Materials

-

Analytical Standards: Indole-3-propionic acid (≥99% purity).

-

Internal Standard (IS):

-Indole-3-propionic acid or -

Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

-

Matrix: Analyte-free surrogate matrix (e.g., 4% BSA in PBS) for calibration curves if endogenous baseline levels in pooled plasma are too high.

Preparation of Standards and Quality Controls (QCs)

-

Prepare a primary stock solution of IPA at 1.0 mg/mL in MeOH.

-

Prepare working solutions by serial dilution in 50% MeOH in Water.

-

Spike working solutions into surrogate matrix to generate a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL .

-

Prepare QC samples at four levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (400 ng/mL), and High QC (800 ng/mL).

-

Prepare the IS working solution at 50 ng/mL in the extraction solvent (ACN:MeOH 75:25 v/v with 0.2% FA).

Sample Extraction Procedure

For Plasma/Serum:

-

Aliquot 50 µL of plasma/serum (or spiked QC) into a 1.5 mL Eppendorf tube.

-

Add 150 µL of ice-cold extraction solvent containing the IS.

-

Vortex vigorously for 2 minutes to ensure complete protein denaturation and mixing.

-

Incubate at -20°C for 10 minutes to maximize protein precipitation.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an LC vial containing a glass insert.

For Feces:

-

Weigh ~50 mg of lyophilized fecal matter into a homogenization tube containing ceramic beads.

-

Add 500 µL of ice-cold extraction solvent containing the IS.

-

Homogenize using a bead beater (e.g., Precellys) at 6000 rpm for 2 cycles of 30 seconds.

-

Centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Dilute the supernatant 1:10 with initial mobile phase conditions prior to injection to prevent column overloading.

UHPLC Chromatographic Conditions

Separation is achieved using an Agilent 1290 Infinity II UHPLC (or equivalent) coupled to a triple quadrupole mass spectrometer.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Table 1: UHPLC Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |

| 0.00 | 95.0 | 5.0 | Initial |

| 1.00 | 95.0 | 5.0 | Isocratic hold |

| 4.00 | 40.0 | 60.0 | Linear |

| 4.50 | 5.0 | 95.0 | Column Wash |

| 5.50 | 5.0 | 95.0 | Isocratic hold |

| 5.60 | 95.0 | 5.0 | Re-equilibration |

| 7.50 | 95.0 | 5.0 | End |

Mass Spectrometry (MRM) Parameters